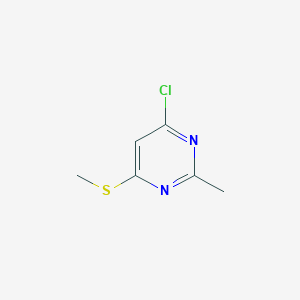

4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE

Description

BenchChem offers high-quality 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-CHLORO-2-METHYL-6-(METHYLTHIO)PYRIMIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAKFWMJJGITGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718841 | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867131-59-7 | |

| Record name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867131-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-2-methyl-6-(methylthio)pyrimidine: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and agrochemical synthesis, the pyrimidine scaffold stands as a cornerstone of molecular design. Among the vast array of functionalized pyrimidines, 4-chloro-2-methyl-6-(methylthio)pyrimidine has emerged as a particularly valuable and versatile intermediate. Its unique substitution pattern, featuring a reactive chlorine atom, a methyl group, and a methylthio moiety, provides a rich platform for a diverse range of chemical transformations. This guide offers a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 4-chloro-2-methyl-6-(methylthio)pyrimidine, with a particular focus on its pivotal role in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chloro-2-methyl-6-(methylthio)pyrimidine is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17119-73-2 | [1] |

| Molecular Formula | C₆H₇ClN₂S | [1] |

| Molecular Weight | 174.65 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Purity | Typically >95% | [1] |

| Boiling Point | 147°C / 32 mmHg | [2] |

| InChI Key | ALMBOXQFPLQVLF-UHFFFAOYSA-N | [1] |

Synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine

The synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine can be achieved through several established routes in heterocyclic chemistry. A common and efficient method involves the chlorination of the corresponding 4-hydroxy-2-methyl-6-(methylthio)pyrimidine. This precursor can be synthesized from readily available starting materials.

Caption: General synthetic scheme for 4-chloro-2-methyl-6-(methylthio)pyrimidine.

Representative Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of a closely related analog, 4-chloro-2,6-dimethylpyrimidine, which illustrates the key transformations involved. This can be adapted for the synthesis of the title compound.[3]

Step 1: Cyclization to form the pyrimidine core

-

In a 3-liter three-necked flask, add 2 liters of methanol, 211 grams of methyl acetoacetate, and 138 grams of potassium hydroxide.

-

Stir the mixture mechanically for approximately 1 hour. Note that the reaction is exothermic.

-

Add 266 grams of acetamidine hydrochloride and reflux the mixture overnight with continuous stirring.

-

After cooling, adjust the pH to be weakly alkaline (pH 8-9) with potassium hydroxide.

-

The resulting solid, 4-hydroxy-2,6-dimethylpyrimidine, can be purified by slurrying with ethyl acetate.

Step 2: Chlorination

-

Disperse 100 grams of 2-methyl-4-hydroxypyrimidine in 375 milliliters of phosphorus oxychloride (POCl₃) and cool to 5°C.

-

Slowly add 50 milliliters of triethylamine dropwise. The reaction is exothermic and will produce white fumes.

-

After the addition of triethylamine, raise the temperature to reflux and react for 2 hours.

-

After cooling, remove the excess phosphorus oxychloride by vacuum distillation.

-

Slowly pour the residue onto 1 kg of crushed ice and stir for approximately 1 hour.

-

Extract the aqueous mixture three times with 200 ml of ethyl acetate.

-

Combine the organic phases and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral.

-

Wash the organic phase once with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization to yield 4-chloro-2-methylpyrimidine. A similar procedure can be applied for the synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine from its corresponding 4-hydroxypyrimidine precursor.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-chloro-2-methyl-6-(methylthio)pyrimidine stems from the differential reactivity of its substituents. The chlorine atom at the 4-position is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr). The methylthio group at the 6-position is less reactive towards nucleophilic attack but can be oxidized to a more reactive sulfoxide or sulfone, which can then be displaced.

Caption: Key reaction pathways for 4-chloro-2-methyl-6-(methylthio)pyrimidine.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring, further activated by the chloro and methylthio groups, facilitates SNAr reactions at the C4 position. This allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of substituted pyrimidines. This reactivity is fundamental to its application in the synthesis of kinase inhibitors, where an amino group is often installed at this position.

Cross-Coupling Reactions

The chloro substituent at the C4 position also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a broader range of complex molecular architectures.

Spectroscopic Characterization

1H and 13C NMR Spectroscopy

The 1H and 13C NMR spectra are crucial for confirming the structure of the molecule. The following table summarizes the expected chemical shifts for the protons and carbons in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[5]

| 1H NMR (500 MHz, CDCl₃) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| Aromatic H | 6.37 | s | Ar-H | |

| OCH₂ | 4.41 | q | 7.1 | OCH₂ |

| SCH₃ | 2.52 | s | SCH₃ | |

| CH₃ | 1.37 | t | 7.1 | CH₂CH₃ |

| 13C NMR (125 MHz, CDCl₃) | δ (ppm) | Assignment |

| C=O (equivalent) | 172.7 | C4 |

| C=N | 169.4 | C2 |

| C-Cl | 160.2 | C6 |

| C-H | 102.4 | C5 |

| OCH₂ | 63.3 | OCH₂ |

| SCH₃ | 14.3 | SCH₃ |

| CH₃ | 14.3 | CH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, characteristic peaks would include:[5]

-

~3007 cm-1: Aromatic C-H stretching

-

~2982, 2934, 2888 cm-1: Aliphatic C-H stretching

-

Various peaks in the fingerprint region: C-N, C-S, and C-Cl stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-chloro-2-methyl-6-(methylthio)pyrimidine, the expected monoisotopic mass is 174.00185 Da.[3]

Applications in Drug Discovery and Development

4-chloro-2-methyl-6-(methylthio)pyrimidine and its analogs are key building blocks in the synthesis of a variety of biologically active compounds, particularly in the realm of oncology.[6]

Kinase Inhibitors

A significant application of this pyrimidine derivative is in the synthesis of kinase inhibitors.[7][8] Many kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a scaffold to mimic the hinge-binding motif of ATP. The synthesis of these inhibitors often involves the sequential displacement of the chloro and methylthio (or oxidized sulfone) groups of a pyrimidine intermediate.

Caption: A general workflow for the synthesis of kinase inhibitors.

Agrochemicals

Beyond pharmaceuticals, 4-chloro-2-methyl-6-(methylthio)pyrimidine is also a valuable intermediate in the agrochemical industry. It serves as a precursor for the synthesis of various herbicides and fungicides, where the pyrimidine core is a common toxophore.[6]

Conclusion

4-chloro-2-methyl-6-(methylthio)pyrimidine is a highly functionalized and versatile building block with significant applications in both pharmaceutical and agrochemical research. Its well-defined reactivity allows for the strategic and efficient synthesis of complex molecules, particularly those with a 2,4-disubstituted pyrimidine core. As the demand for targeted therapeutics and advanced crop protection agents continues to grow, the importance of this key intermediate in the synthetic chemist's toolbox is set to increase.

References

-

Chem-Impex. 4-Chloro-6-methyl-2-(methylthio)pyrimidine. [Link].

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link].

- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. .

-

ResearchGate. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link].

- Google Patents. Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. .

-

PubChemLite. 4-chloro-6-methyl-2-(methylthio)pyrimidine. [Link].

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link].

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link].

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link].

Sources

- 1. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-chloro-2-methyl-6-(methylthio)pyrimidine (CAS Number 867131-59-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-2-methyl-6-(methylthio)pyrimidine, with the CAS number 867131-59-7, is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a methyl group at the 2-position, and a methylthio group at the 6-position, imparts a unique combination of reactivity and potential for further chemical modification. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, expected reactivity, potential applications, and essential safety information, designed to be a valuable resource for professionals in the fields of chemical synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-chloro-2-methyl-6-(methylthio)pyrimidine is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 867131-59-7 | N/A |

| Molecular Formula | C₆H₇ClN₂S | N/A |

| Molecular Weight | 174.65 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically >97% (as supplied commercially) | N/A |

| IUPAC Name | 4-chloro-2-methyl-6-(methylthio)pyrimidine | N/A |

| InChI Key | UVAKFWMJJGITGE-UHFFFAOYSA-N | N/A |

Proposed Synthesis Pathway

A likely precursor for the target molecule is 2-hydroxy-4-methyl-6-(methylthio)pyrimidine. The proposed synthesis, therefore, involves the chlorination of this precursor using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).

Caption: Proposed synthesis of 4-chloro-2-methyl-6-(methylthio)pyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-4-methyl-6-(methylthio)pyrimidine (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically performed with POCl₃ acting as both the reagent and the solvent.

-

Optionally, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

Step 2: Chlorination Reaction

-

Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude 4-chloro-2-methyl-6-(methylthio)pyrimidine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the final product.

Chemical Reactivity and Potential Applications

The chemical reactivity of 4-chloro-2-methyl-6-(methylthio)pyrimidine is dictated by its functional groups: the pyrimidine ring, the reactive chloro group, and the methylthio group.

Caption: Key reactivity and potential applications of the title compound.

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 4-position of the electron-deficient pyrimidine ring is highly susceptible to nucleophilic displacement. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, providing access to a diverse library of substituted pyrimidines.

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Oxidation of the Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives can exhibit different biological activities and can also serve as more reactive leaving groups in nucleophilic substitution reactions.

Based on these reactivity patterns, 4-chloro-2-methyl-6-(methylthio)pyrimidine is a valuable building block with potential applications in:

-

Drug Discovery: As a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The pyrimidine core is a common feature in many approved drugs.

-

Agrochemicals: As an intermediate in the preparation of new herbicides and fungicides. Substituted pyrimidines are a well-established class of agrochemicals.

-

Materials Science: For the synthesis of functional organic materials with specific electronic or optical properties.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be predicted based on the analysis of structurally similar pyrimidine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring, a singlet for the methyl group at the 2-position, and a singlet for the methyl group of the methylthio moiety at the 6-position. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative chlorine and sulfur atoms, as well as the carbons of the pyrimidine ring, will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (174.65 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl stretching vibration, C-S stretching, and various vibrations associated with the pyrimidine ring.

Safety and Handling

Based on the available safety data for this compound and similar chemical structures, the following handling precautions are recommended.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A material safety data sheet (MSDS) should be consulted for comprehensive safety information before use.

Conclusion

4-chloro-2-methyl-6-(methylthio)pyrimidine is a synthetically versatile building block with significant potential in medicinal chemistry and agrochemical research. Its trifunctional nature allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse and complex molecules. While detailed research on this specific isomer is limited, this guide provides a solid foundation of its properties, a practical synthetic approach, and an overview of its potential applications, serving as a valuable starting point for further investigation and utilization by the scientific community.

References

- Note: Due to the limited availability of specific literature for CAS 867131-59-7, the references provided are for general pyrimidine chemistry and spectroscopy, which support the proposed synthesis and characteriz

-

Brown, D. J., & Mason, S. F. (1956). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 16). Interscience Publishers.

-

Joules, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Sigma-Aldrich. Safety Data Sheet for 4-Chloro-2-methyl-6-(methylthio)pyrimidine. (Accessed on the most recent date of information retrieval).

-

PubChem. Compound Summary for 2-hydroxy-4-methyl-6-(methylthio)pyrimidine. [Link]

A Technical Guide to the Synthesis and Application of 4-Chloro-2-methyl-6-(methylthio)pyrimidine Structural Analogs

This guide provides an in-depth exploration of the 4-chloro-2-methyl-6-(methylthio)pyrimidine core, a versatile and highly functionalized scaffold for the development of novel chemical entities. We will dissect the inherent reactivity of this pyrimidine system, outline robust synthetic strategies for generating diverse structural analogs, and delve into the structure-activity relationships (SAR) that drive their application, particularly as kinase inhibitors in modern drug discovery.

The 4-Chloro-2-methyl-6-(methylthio)pyrimidine Scaffold: A Privileged Starting Point

The pyrimidine ring is a cornerstone of medicinal chemistry, famously forming the structural basis of nucleobases in DNA and RNA.[1][2] Its synthetic analogs are prevalent in a vast number of approved therapeutics. The subject of this guide, 4-chloro-2-methyl-6-(methylthio)pyrimidine, represents a particularly valuable starting material for library synthesis due to its distinct points of chemical reactivity. The strategic placement of a chloro group, a methylthio moiety, and a methyl group provides three orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space around a proven pharmacophoric core.

The key to its utility lies in the electron-deficient nature of the pyrimidine ring, which is further accentuated by the two nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, particularly at the carbon atom bearing the chlorine substituent.[3][4]

Caption: Key reactive sites of the 4-chloro-2-methyl-6-(methylthio)pyrimidine core.

Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs from this core scaffold relies on two primary, well-established reaction pathways. The choice of which position to modify first is a key strategic decision, often dictated by the desired final product and the reactivity of the chosen nucleophiles.

Diversification at the C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The most facile modification is the displacement of the C4-chloride. The SNAr mechanism on electron-deficient heterocycles like pyrimidine is a robust and high-yielding reaction class.[4] The reaction proceeds through a two-step addition-elimination process, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored upon the expulsion of the chloride ion.[3] This pathway allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, which are crucial for modulating pharmacological activity and physicochemical properties.

This protocol describes a typical procedure for the synthesis of a 4-anilino-pyrimidine derivative.

Materials:

-

4-chloro-2-methyl-6-(methylthio)pyrimidine (1.0 eq)

-

Substituted Aniline (1.1 - 1.2 eq)

-

Base (e.g., K₂CO₃ or Diisopropylethylamine, DIPEA) (2.0 eq)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, or 1,4-Dioxane)

-

Ethyl acetate, Brine solution

Procedure:

-

To a stirred solution of the substituted aniline (1.1 eq) in DMF, add the base (2.0 eq).

-

Stir the resulting suspension at room temperature for 15-20 minutes.

-

Add the 4-chloro-2-methyl-6-(methylthio)pyrimidine (1.0 eq) to the mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-2-methyl-6-(methylthio)pyrimidine derivative.

Causality: The use of a base is critical to neutralize the hydrochloric acid generated during the substitution, which would otherwise protonate the amine nucleophile, rendering it unreactive. Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex, especially with less reactive nucleophiles.[4]

Diversification at the C6 Position: Oxidation and Displacement

While the methylthio group itself is a poor leaving group, it can be readily transformed into an excellent one. The sulfur atom is easily oxidized to a sulfoxide or, more commonly, a sulfone (-SO₂Me). This oxidation is typically achieved with reagents like meta-Chloroperoxybenzoic acid (m-CPBA).[5] The resulting methylsulfonyl group is a potent leaving group due to its strong electron-withdrawing nature, making the C6 position highly susceptible to a second SNAr reaction.[6][7] This two-step sequence effectively opens up the C6 position for diversification.

This protocol is adapted from the oxidation of a related dichloromethylthiopyrimidine.[5]

Materials:

-

4-substituted-2-methyl-6-(methylthio)pyrimidine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (2.2 eq)

-

Solvent (Dichloromethane, DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution, Diethyl ether

Procedure:

-

Dissolve the methylthiopyrimidine starting material (1.0 eq) in DCM in a round-bottom flask.

-

Cool the mixture in an ice bath to approximately 0 °C.

-

Add m-CPBA (2.2 eq) in one portion. Using a slight excess ensures complete oxidation to the sulfone.

-

Protect the mixture with a CaCl₂ drying tube and allow it to warm to room temperature, stirring until TLC indicates complete consumption of the starting material (typically 12-24 hours).

-

Quench the reaction by adding saturated NaHCO₃ solution and diethyl ether.

-

Separate the organic and aqueous layers. Extract the aqueous layer with an additional portion of diethyl ether.

-

Combine the organic phases, dry over Na₂SO₄, filter, and evaporate under vacuum to yield the crude 4-substituted-2-methyl-6-(methylsulfonyl)pyrimidine, which can be purified by column chromatography or recrystallization.

Causality: The oxidation dramatically increases the electrophilicity of the C6 carbon and stabilizes the anionic charge in the transition state of the subsequent nucleophilic attack, making the sulfonyl group an excellent leaving group.[7]

Caption: A sequential synthetic workflow for creating di-substituted pyrimidine analogs.

Structure-Activity Relationships (SAR) of Pyrimidine Analogs as Kinase Inhibitors

A primary application for pyrimidine-based scaffolds is the development of protein kinase inhibitors.[8] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

The Pyrimidine Scaffold as an ATP Bioisostere

The pyrimidine ring is a bioisostere of the adenine base in ATP. This structural mimicry allows it to fit into the ATP-binding pocket of kinases and, crucially, to form one or two key hydrogen bonds with the "hinge region" of the enzyme.[10][11] This interaction anchors the inhibitor in the active site, preventing ATP from binding and effectively shutting down the enzyme's catalytic activity. The substituents at the C2, C4, and C6 positions then project into different regions of the binding pocket, determining the inhibitor's potency and selectivity for a specific kinase.

Caption: A pyrimidine analog binding to the ATP pocket of a kinase via hinge interactions.

Guiding Principles of SAR

While the specific SAR varies for each kinase target, general principles have emerged from decades of research:

-

C4-Substituent: This group often points towards the solvent-exposed region. Large, decorated aromatic or heteroaromatic groups are common. The nature of these groups is critical for modulating potency and can be used to improve pharmacokinetic properties like solubility.[8]

-

C2-Substituent: The smaller C2-methyl group projects into a different pocket. Altering its size or electronics can be a powerful strategy to gain selectivity between closely related kinases.

-

C6-Substituent: This position, explored via the oxidation/displacement strategy, can be used to probe additional interactions within the ATP site or to block resistance mutations.

The following table summarizes representative data for pyrimidine-based Aurora and Polo-like kinase inhibitors, illustrating how structural modifications impact potency.

| Compound ID | Core Scaffold | Key Substituent | Target Kinase | IC₅₀ (µM) |

| Alisertib | Pyrimidine | Fused Ring System | AURKA | 0.0012 |

| Barasertib | Pyrimidine | N-benzoyl-diaminopyrimidine | AURKB | 0.00037 |

| BI2536 | Dihydropteridinone | Diethoxyphenyl | PLK1 | 0.00083 |

| BI6727 | Dihydropteridinone | Cyclopentyl-oxy-phenyl | PLK1 | 0.00087 |

| Table adapted from data presented in a review by Chavda et al.[10] |

This data clearly shows that even subtle changes to the substituents on a core heterocyclic scaffold can lead to orders-of-magnitude differences in inhibitory potency.

Conclusion and Future Perspectives

The 4-chloro-2-methyl-6-(methylthio)pyrimidine scaffold is a powerful platform for medicinal chemistry. Its predictable and versatile reactivity allows for the efficient synthesis of large, diverse chemical libraries. The central role of the pyrimidine core in targeting ATP-binding sites, especially in kinases, ensures its continued relevance in drug discovery.

Future work in this area will likely focus on developing analogs with enhanced selectivity to minimize off-target effects, exploring novel substituents to overcome clinical resistance, and applying this scaffold to less-explored target classes. The robust chemical foundation detailed in this guide provides researchers with the necessary tools to pursue these exciting avenues of discovery.

References

-

Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange. [Link]

-

Hurst, D. T., & Seden, T. P. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 779-781. [Link]

- Zhang, Y., & Zhang, H. (2019). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

- Google Patents. (2019). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

Pattan, S. R., et al. (2009). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Tropical Journal of Pharmaceutical Research, 8(3), 243-249. [Link]

-

Singh, H., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

-

Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 484-503. [Link]

-

Zhang, M., et al. (2022). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, 65(1), 356-375. [Link]

-

ResearchGate. (n.d.). (a) Pyrimidine as a major scaffold inhibitor of several dual kinases, (b) kinases covered in this review. ResearchGate. [Link]

-

Cui, J. J., et al. (2011). Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 19(13), 4071-4085. [Link]

-

Al-Tamimi, W. H. (2020). Significance The Biological Activity to Pyrimidine Analogues. Scientific Journal of Medical Research, 4(13), 23-30. [Link]

-

PubChem. (n.d.). 4-chloro-6-methyl-2-(methylthio)pyrimidine. PubChem. [Link]

-

Parvulescu, V. I., et al. (n.d.). Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. Pre-conference abstracts of EuropaCat IX. [Link]

-

Chavda, V. P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5194. [Link]

-

Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1126-1143. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11. [Link]

-

ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Bond, M. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1846-1856. [Link]

-

Kim, S. J., & Lee, C. (2009). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Journal of the Korean Chemical Society, 53(6), 701-703. [Link]

-

ResearchGate. (n.d.). Regioselective Oxidation of 2Amino3-aroyl-4,5-dialkylthiophenes by DMSO. ResearchGate. [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic analysis of 4-chloro-2-methyl-6-(methylthio)pyrimidine

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Abstract

4-chloro-2-methyl-6-(methylthio)pyrimidine is a pivotal heterocyclic intermediate in the synthesis of high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility as a building block for anti-cancer drugs and advanced herbicides necessitates rigorous analytical characterization to ensure identity, purity, and consistency.[1] This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound, detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind methodological choices and presents self-validating protocols designed for implementation in research and quality control environments. The integration of these orthogonal analytical techniques provides a robust system for the unambiguous structural elucidation and quality assessment of 4-chloro-2-methyl-6-(methylthio)pyrimidine.

Introduction: The Analytical Imperative

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, renowned for its presence in nucleic acids and a wide array of therapeutic agents.[3][4] 4-chloro-2-methyl-6-(methylthio)pyrimidine (CAS No. 17119-73-2) emerges as a particularly versatile derivative, featuring multiple reactive sites that researchers can functionalize to create novel molecules with enhanced efficacy and selectivity.[1][2] Its role as a key intermediate in drug discovery pipelines and in the formulation of crop protection agents underscores the critical need for precise and reliable analytical methods.[1]

Spectroscopic techniques are the bedrock of small molecule characterization, offering non-destructive and highly specific insights into molecular structure, composition, and purity.[5][6] For a molecule like 4-chloro-2-methyl-6-(methylthio)pyrimidine, a multi-faceted spectroscopic approach is not merely best practice; it is essential for navigating the complexities of synthetic chemistry and meeting the stringent quality demands of the pharmaceutical industry.[7][8] This guide details the strategic application of four core spectroscopic methods, providing the rationale and procedural details required for its comprehensive analysis.

Molecular Profile and Physicochemical Properties

A foundational understanding of the analyte's properties is paramount before commencing any analysis. These details inform choices regarding solvent selection, sample preparation, and the interpretation of spectral data.

| Property | Value | Source |

| CAS Number | 17119-73-2 | [9] |

| Molecular Formula | C₆H₇ClN₂S | [1][9] |

| Molecular Weight | 174.65 g/mol | [1][9] |

| Appearance | White to almost white crystalline solid/powder | [1][9] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 147 °C @ 32 mmHg | [1] |

| Purity | ≥ 98% (GC) | [1] |

Core Spectroscopic Techniques for Structural Elucidation

The confirmation of the structure of 4-chloro-2-methyl-6-(methylthio)pyrimidine relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For 4-chloro-2-methyl-6-(methylthio)pyrimidine, ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon environments. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing power and the single, easily identifiable residual solvent peak.

Predicted Spectral Data:

-

¹H NMR (in CDCl₃):

-

A singlet around δ 2.5-2.6 ppm, integrating to 3 protons, corresponding to the methylthio group (-S-CH₃).

-

A singlet around δ 2.6-2.7 ppm, integrating to 3 protons, corresponding to the methyl group attached to the pyrimidine ring (Ar-CH₃).

-

A singlet around δ 6.8-7.0 ppm, integrating to 1 proton, representing the lone aromatic proton on the pyrimidine ring.

-

-

¹³C NMR (in CDCl₃):

-

Signals for the two methyl carbons are expected in the aliphatic region (δ 14-25 ppm).

-

Four distinct signals are expected in the aromatic region (δ 110-175 ppm) for the four unique carbons of the pyrimidine ring. The carbon bearing the chlorine atom (C4) and the carbons attached to nitrogen (C2, C6) will be significantly downfield.

-

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the 4-chloro-2-methyl-6-(methylthio)pyrimidine sample.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Shimming & Tuning: Shim the magnetic field to optimize homogeneity and tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. This step is critical for achieving high-resolution spectra.

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Workflow Visualization: NMR Analysis

Caption: Workflow for NMR structural elucidation.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, minimizing initial fragmentation and clearly showing the molecular ion.[10][11] A key self-validating feature in the mass spectrum of a monochlorinated compound is the presence of the M+2 isotopic peak. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, providing definitive evidence of one chlorine atom.[12]

Predicted Spectral Data:

-

Molecular Ion: An ion cluster observed at m/z 174.0 and 176.0 (corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively) in a ≈3:1 ratio.

-

Key Fragments: Fragmentation studies of halogenated pyrimidines suggest potential losses of Cl, CH₃, SCH₃, or HCN moieties, which can help confirm the arrangement of substituents.[13][14][15]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation Setup:

-

Couple a High-Performance Liquid Chromatography (HPLC) system to an ESI mass spectrometer.

-

Use a standard C18 column for separation.

-

Set the mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to ensure the analyte elutes as a sharp peak. Formic acid aids in protonation for positive ion mode ESI.

-

-

MS Parameters:

-

Set the mass spectrometer to operate in positive ion ESI mode.

-

Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the molecular ion.

-

Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

-

Injection and Acquisition: Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion cluster ([M+H]⁺) at m/z 175.0 and 177.0.

-

Verify the ≈3:1 isotopic intensity ratio to confirm the presence of one chlorine atom.

-

If tandem MS (MS/MS) is available, isolate the parent ion (m/z 175) and fragment it to analyze the resulting daughter ions for further structural confirmation.

-

Workflow Visualization: Mass Spectrometry Analysis

Caption: Workflow for LC-MS identity confirmation.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[6] Each functional group absorbs infrared radiation at a characteristic frequency, creating a unique "molecular fingerprint." For quality control, comparing the IR spectrum of a new batch to that of a verified reference standard is a fast and definitive method of identification. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires no sample preparation beyond placing the solid directly on the crystal.

Predicted Spectral Data: The spectrum of a pyrimidine derivative is expected to show several characteristic bands.[16][17][18][19]

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the two methyl groups.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1300-1450 cm⁻¹: C-H bending vibrations.

-

~1000-1200 cm⁻¹: C-N stretching vibrations.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

-

~600-700 cm⁻¹: C-S stretching vibration.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid 4-chloro-2-methyl-6-(methylthio)pyrimidine sample onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis:

-

The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Label the major absorption peaks and assign them to their corresponding functional groups.

-

For identity confirmation, overlay the acquired spectrum with that of a known reference standard.

-

Workflow Visualization: IR Spectroscopy Analysis

Caption: Workflow for ATR-FTIR functional group analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for quantifying compounds containing chromophores (light-absorbing groups).[6][20] The substituted pyrimidine ring acts as a strong chromophore. This technique is less specific for structural identification than NMR or MS but is an inexpensive, simple, and robust method for determining concentration in solution, making it invaluable for assay and dissolution testing in pharmaceutical QC labs.[21]

Predicted Spectral Data:

-

Pyrimidine and its derivatives typically exhibit strong absorbance in the 200-300 nm range.[22] The presence of the chloro and methylthio substituents will influence the exact position and intensity of the absorption maximum (λmax). The λmax for 4-chloro-2-methyl-6-(methylthio)pyrimidine is expected to be around 250-280 nm.

Experimental Protocol: Quantification via UV-Vis Spectroscopy

-

Determine λmax:

-

Prepare a moderately concentrated solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol).

-

Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

-

Prepare Standards:

-

Prepare a stock solution of the compound with a precisely known concentration.

-

Perform a series of serial dilutions to create at least five standard solutions that bracket the expected concentration of the unknown sample.

-

-

Generate Calibration Curve:

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure solvent as a blank.

-

Plot a graph of absorbance versus concentration. The result should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.999 for a valid calibration.

-

-

Measure Unknown Sample:

-

Prepare the unknown sample in the same solvent, ensuring its concentration falls within the range of the calibration curve.

-

Measure its absorbance at λmax.

-

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the unknown sample based on its measured absorbance.

Workflow Visualization: UV-Vis Quantification Analysis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. HIGH RESOLUTION SPECTROSCOPIC STUDIES OF SMALL MOLECULES | Supplément au Journal de Physique Colloques [jphyscol.journaldephysique.org]

- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 7. Validation of Analytical Methods for Pharmaceutical Analysis [rsc.org]

- 8. scispace.com [scispace.com]

- 9. 4-Chloro-6-methyl-2-(methylthio)-pyrimidine | CymitQuimica [cymitquimica.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. zefsci.com [zefsci.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-chloro-2-methyl-6-(methylthio)pyrimidine

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of heterocyclic compounds is paramount. Among these, pyrimidine derivatives form the backbone of numerous bioactive molecules, including antiviral and anticancer agents.[1][2] 4-chloro-2-methyl-6-(methylthio)pyrimidine is a key intermediate in the synthesis of more complex molecular architectures. Its reactivity is largely dictated by the electronic properties of the substituents on the pyrimidine ring, making a thorough understanding of its structure essential for its effective utilization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 4-chloro-2-methyl-6-(methylthio)pyrimidine. We will delve into the theoretical prediction of the NMR spectra based on first principles, supported by data from analogous structures, and provide a practical framework for acquiring and interpreting such data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the NMR characterization of substituted pyrimidines.

Molecular Structure and Predicted NMR Spectra

The structure of 4-chloro-2-methyl-6-(methylthio)pyrimidine, with the IUPAC name 4-chloro-2-methyl-6-(methylthio)pyrimidine, dictates the specifics of its NMR spectra. The pyrimidine ring is substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a methylthio group at the 6-position. This substitution pattern results in a unique electronic environment for each proton and carbon atom, which is reflected in their chemical shifts.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-chloro-2-methyl-6-(methylthio)pyrimidine is expected to be relatively simple, exhibiting three distinct signals:

-

Aromatic Proton (H-5): The pyrimidine ring has a single proton at the 5-position. Its chemical shift is influenced by the two adjacent nitrogen atoms, which are strongly electron-withdrawing and thus deshield the proton, shifting it downfield. The presence of the chloro and methylthio groups will also modulate its position. Generally, protons on pyrimidine rings appear in the downfield region of the spectrum.[3][4]

-

Methyl Protons (C2-CH₃): The methyl group at the 2-position is directly attached to the pyrimidine ring. Its protons will appear as a singlet, and its chemical shift will be in the typical range for methyl groups attached to an aromatic ring.

-

Methylthio Protons (S-CH₃): The methyl group of the methylthio substituent is attached to a sulfur atom, which is in turn bonded to the pyrimidine ring. These protons will also appear as a singlet. The electronegativity of the sulfur atom will influence the chemical shift of these protons, typically placing them in a different region compared to the C2-methyl protons.

The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyrimidine ring and comparison with structurally similar compounds.

| Proton | Predicted Multiplicity | Predicted Chemical Shift (ppm) | Rationale |

| H-5 | Singlet | 6.5 - 7.5 | Located on the aromatic pyrimidine ring, deshielded by the two nitrogen atoms and influenced by the adjacent chloro and methylthio groups. |

| C2-CH₃ | Singlet | 2.3 - 2.8 | Protons of a methyl group attached to an aromatic ring. |

| S-CH₃ | Singlet | 2.4 - 2.9 | Protons of a methyl group attached to a sulfur atom, which is bonded to the aromatic ring. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of 4-chloro-2-methyl-6-(methylthio)pyrimidine is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly sensitive to the nature and position of the substituents.

-

Pyrimidine Ring Carbons (C2, C4, C5, C6): These carbons will appear in the downfield region of the spectrum, characteristic of aromatic and heteroaromatic carbons. The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C2, C4, C6) are expected to be the most deshielded. The C5 carbon, bonded only to hydrogen and other carbons, will likely appear at a more upfield position compared to the other ring carbons.

-

Methyl Carbons (C2-CH₃ and S-CH₃): These will appear in the upfield region of the spectrum, as is typical for sp³ hybridized carbon atoms. The chemical shifts will be slightly different due to the different atoms they are attached to (C vs. S).

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | 160 - 170 | Attached to two nitrogen atoms and a methyl group. |

| C4 | 155 - 165 | Attached to a nitrogen and a chlorine atom. |

| C6 | 165 - 175 | Attached to a nitrogen and a sulfur atom. |

| C5 | 110 - 120 | The only CH group in the aromatic ring. |

| C2-CH₃ | 20 - 25 | Methyl group attached to the pyrimidine ring. |

| S-CH₃ | 10 - 15 | Methyl group attached to the sulfur atom. |

Data Visualization

To aid in the understanding of the molecular structure and the assignment of NMR signals, the following diagrams are provided.

Caption: Molecular structure of 4-chloro-2-methyl-6-(methylthio)pyrimidine.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a standard operating procedure for the ¹H and ¹³C NMR analysis of 4-chloro-2-methyl-6-(methylthio)pyrimidine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid 4-chloro-2-methyl-6-(methylthio)pyrimidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 2.0 s | 2.0 s |

| Acquisition Time | 4.0 s | 1.0 s |

| Spectral Width | 20 ppm | 240 ppm |

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform peak picking to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.

Trustworthiness and Self-Validation: The Role of 2D NMR

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for unambiguous signal assignment and structure confirmation. For 4-chloro-2-methyl-6-(methylthio)pyrimidine, the following 2D NMR experiments would provide a self-validating system for the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, which in itself is a confirmation of the lack of proton-proton coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful experiment that reveals one-bond correlations between protons and carbons. It would definitively link the proton signals to the carbon signals, allowing for the unambiguous assignment of the C-H and CH₃ groups. For example, the proton signal of the C2-CH₃ group would show a correlation to the corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is extremely useful for assigning quaternary carbons and for piecing together the molecular skeleton. For instance, the protons of the C2-CH₃ group would show correlations to the C2 and C6 carbons of the pyrimidine ring.

Caption: Workflow for unambiguous structural elucidation using 2D NMR.

Conclusion

The ¹H and ¹³C NMR spectra of 4-chloro-2-methyl-6-(methylthio)pyrimidine are predicted to be straightforward and highly informative. The chemical shifts and multiplicities of the signals are directly related to the electronic effects of the substituents on the pyrimidine ring. By combining 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a definitive confirmation of the molecular structure. This guide serves as a comprehensive resource for researchers working with this important synthetic intermediate, enabling them to confidently acquire, interpret, and validate their NMR data.

References

- Benchchem. Interpreting Complex NMR Spectra of Substituted Pyrimidine Compounds. Technical Support Center.

- ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- PMC.

- ResearchGate.

- ChemicalBook. 4-Chloro-6-methyl-2-(methylthio)pyrimidine | 17119-73-2.

- PubChem. 4-chloro-6-methyl-2-(methylthio)pyrimidine.

- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- NIH. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.

- ChemicalBook. Pyrimidine(289-95-2) 13C NMR spectrum.

- CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- Chem-Impex. 4-Amino-6-chloro-2-(methylthio)pyrimidine.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-chloro-2-methyl-6-(methylthio)pyrimidine

This guide provides a detailed exploration of the mass spectrometric behavior of 4-chloro-2-methyl-6-(methylthio)pyrimidine, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. The principles and methodologies discussed herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

4-chloro-2-methyl-6-(methylthio)pyrimidine is a substituted pyrimidine with a molecular formula of C₆H₇ClN₂S and a molecular weight of approximately 174.65 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide will delve into the expected fragmentation patterns under common ionization techniques, outline experimental protocols, and provide a logical framework for interpreting the resulting mass spectra.

The pyrimidine ring is a fundamental unit in nucleic acids, and its derivatives are known for a wide range of pharmacological activities.[2] The presence of chloro, methyl, and methylthio substituents on the pyrimidine core of the target molecule introduces specific fragmentation pathways that can be elucidated through mass spectrometry.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of 4-chloro-2-methyl-6-(methylthio)pyrimidine is predicted to exhibit a distinctive molecular ion region and a series of fragment ions that provide structural information.

Molecular Ion Region:

Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This will result in two peaks in the molecular ion region:

-

M+• (containing ³⁵Cl)

-

[M+2]+• (containing ³⁷Cl)

The intensity of the [M+2]+• peak will be about one-third of the M+• peak. This isotopic signature is a key identifier for chlorine-containing compounds.[4]

Key Fragmentation Pathways:

Electron Ionization (EI) is a common technique for the analysis of such compounds and typically induces extensive fragmentation. The fragmentation of 4-chloro-2-methyl-6-(methylthio)pyrimidine is expected to proceed through several key pathways initiated by the ionization of the molecule.

-

Loss of a Chlorine Radical (•Cl): A primary fragmentation event is often the cleavage of the C-Cl bond, leading to the loss of a chlorine radical. This would result in a significant fragment ion.

-

Loss of a Methyl Radical (•CH₃): The methyl group attached to the pyrimidine ring or the methylthio group can be lost as a methyl radical.

-

Loss of a Thiomethyl Radical (•SCH₃): The methylthio group can be cleaved from the pyrimidine ring, resulting in the loss of a thiomethyl radical.

-

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to the formation of smaller, characteristic fragment ions. This can involve the loss of neutral molecules like HCN.[5]

A proposed fragmentation scheme is illustrated below:

Caption: Predicted Electron Ionization fragmentation pathways of 4-chloro-2-methyl-6-(methylthio)pyrimidine.

Experimental Protocols

To obtain a high-quality mass spectrum of 4-chloro-2-methyl-6-(methylthio)pyrimidine, the following experimental setup using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.

1. Sample Preparation:

-

Dissolve a small amount of the solid compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Ensure the sample is fully dissolved and free of particulate matter.

2. GC-MS System and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Mass Spectrometer Parameters:

The workflow for this analysis is depicted in the following diagram:

Sources

An In-Depth Technical Guide to UV-Vis Spectroscopy of Pyrimidine Derivatives

This guide provides a comprehensive exploration of Ultraviolet-Visible (UV-Vis) spectroscopy as it applies to the analysis of pyrimidine derivatives, a class of heterocyclic compounds fundamental to medicinal chemistry and drug development.[1][2] Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the theoretical underpinnings, practical experimental protocols, and critical factors influencing the UV-Vis spectral properties of these vital molecules.

The Foundational Principles of UV-Vis Spectroscopy in the Context of Pyrimidine Analysis

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[3][4] For pyrimidine derivatives, this absorption corresponds to the excitation of valence electrons from lower energy ground states to higher energy excited states.[4][5][6] The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that can be used for both qualitative identification and quantitative analysis.[3]

The core of UV-Vis analysis lies in the Beer-Lambert Law, which establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample.[7] This principle is the cornerstone of quantitative applications, allowing for the precise determination of the concentration of a pyrimidine derivative in a solution.[1][8]

Electronic Transitions in Pyrimidine Derivatives: A Deeper Look

The UV-Vis absorption spectra of pyrimidine derivatives are primarily governed by two types of electronic transitions: π → π* and n → π*.[4][5]

-

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε) values and are responsible for the strong absorption bands observed in the UV region for pyrimidine and its derivatives.[4]

-

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital.[4] These transitions are generally of lower energy and have significantly lower molar absorptivities compared to π → π* transitions.[4]

The specific wavelengths of these absorption bands (λmax) are highly sensitive to the molecular structure, including the nature and position of substituents on the pyrimidine ring.[9][10]

Caption: Electronic transitions in pyrimidine derivatives.

Key Factors Influencing the UV-Vis Spectra of Pyrimidine Derivatives

Several experimental factors can significantly impact the UV-Vis absorption spectra of pyrimidine derivatives. Understanding and controlling these variables is crucial for obtaining accurate and reproducible results.

The Critical Role of Solvent Polarity

The choice of solvent can induce shifts in the absorption maxima, a phenomenon known as solvatochromism.

-

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift (shift to shorter wavelengths) for n → π* transitions.[11][12][13] This is because polar solvents can stabilize the non-bonding electrons through hydrogen bonding, increasing the energy required for the transition.[12][13]

-

Bathochromic Shift (Red Shift): Conversely, π → π* transitions may exhibit a bathochromic shift (shift to longer wavelengths) with increasing solvent polarity.[13][14] This is due to the stabilization of the more polar excited state by the polar solvent.[14]

The Profound Impact of pH and Tautomerism

The pH of the solution can dramatically alter the UV-Vis spectrum of pyrimidine derivatives due to protonation or deprotonation of the nitrogen atoms in the ring, leading to changes in the electronic structure.[15][16][17][18] This is particularly important for derivatives containing ionizable functional groups.

Furthermore, many pyrimidine derivatives can exist in different tautomeric forms (e.g., keto-enol or amino-imino tautomerism), and the equilibrium between these forms is often pH-dependent.[19][20][21][22] Since each tautomer has a distinct electronic configuration, the observed UV-Vis spectrum is a composite of the spectra of all tautomers present in the solution.[19][20] For instance, the tautomerism of uracil and thymine has been extensively studied using UV-Vis spectroscopy.[19][20]

Caption: Tautomerism in Uracil.

The Influence of Substituents

The presence of different functional groups on the pyrimidine ring can cause significant shifts in the λmax and changes in the molar absorptivity. Auxochromes, such as hydroxyl (-OH) and amino (-NH2) groups, can cause a bathochromic shift and an increase in absorption intensity. Conversely, other groups can have a hypsochromic effect. The position of the substituent also plays a crucial role in determining the overall spectral properties.

A Validated Experimental Protocol for UV-Vis Analysis

This section provides a detailed, step-by-step methodology for the UV-Vis spectrophotometric analysis of a pyrimidine derivative, ensuring accuracy and reproducibility.

Instrumentation and Reagents

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a pair of 1 cm matched quartz cuvettes.[23]

-

Reagents and Solvents:

Experimental Workflow

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Methodology

-

Preparation of Standard Stock Solution:

-

Determination of Maximum Wavelength (λmax):

-

Pipette an appropriate volume of the stock solution into a 10 mL volumetric flask and dilute with the solvent to obtain a suitable concentration (e.g., 10 µg/mL).

-

Scan this solution over the UV-Vis range (typically 200-400 nm) against a solvent blank.[1][25]

-

The wavelength at which the maximum absorbance is observed is the λmax.[1][25]

-

-

Preparation of Working Standard Solutions and Generation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 2, 4, 6, 8, and 10 µg/mL).

-

Measure the absorbance of each working standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. A linear plot that passes through the origin validates the Beer-Lambert Law for the analyte in that concentration range.[7]

-

-

Analysis of the Unknown Sample:

-

Prepare a solution of the unknown sample in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

-

Measure the absorbance of the unknown sample at the λmax.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve or using the regression equation.

-

Method Validation

For applications in drug development and quality control, the analytical method must be validated according to ICH guidelines. This includes assessing parameters such as:

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][8]

-

Accuracy: The closeness of the test results to the true value.[1][8]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][8]

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1]

Spectral Data of Key Pyrimidine Derivatives

The following table summarizes the typical UV-Vis spectral data for some common pyrimidine derivatives. Note that these values can vary depending on the solvent and pH.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Pyrimidine | Water | ~243 | ~2000 | [9] |

| Uracil | Water (pH 7) | ~259 | ~8200 | [19] |

| Thymine | Water (pH 7) | ~264 | ~7900 | [19] |

| Cytosine | Water (pH 7) | ~267 | ~6100 | [26] |

Conclusion and Future Perspectives